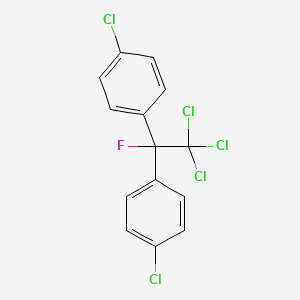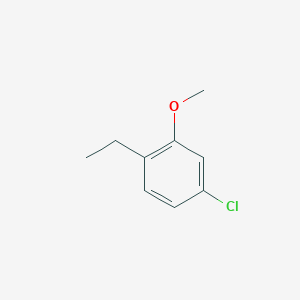![molecular formula C59H53F2N3O26 B14760194 N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyloxy, methoxy, and difluoro groups
Preparation Methods
The synthesis of N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and fluorinating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy and acetyloxy groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and methoxy sites, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of their activity. The difluoro groups contribute to its stability and enhance its interactions with hydrophobic regions of proteins. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester exhibits unique properties due to its complex structure. Similar compounds include:
Fluorescein derivatives: These compounds share the xanthene core structure but differ in the functional groups attached, leading to variations in their fluorescence properties.
Acetoxy derivatives: Compounds with acetyloxy groups exhibit similar reactivity in substitution and oxidation reactions but may differ in their biological activities.
Methoxy derivatives: These compounds have methoxy groups that contribute to their solubility and reactivity, but their overall properties depend on the other functional groups present.
Properties
Molecular Formula |
C59H53F2N3O26 |
|---|---|
Molecular Weight |
1258.0 g/mol |
IUPAC Name |
5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamoyl]-2-(3,6-diacetyloxy-2,7-difluoroxanthen-10-ium-9-yl)benzoate |
InChI |
InChI=1S/C59H53F2N3O26/c1-31(65)80-27-84-53(71)23-63(24-54(72)85-28-81-32(2)66)45-9-7-8-10-47(45)78-15-16-79-52-18-38(12-14-46(52)64(25-55(73)86-29-82-33(3)67)26-56(74)87-30-83-34(4)68)62-58(75)37-11-13-39(40(17-37)59(76)77)57-41-19-43(60)50(88-35(5)69)21-48(41)90-49-22-51(89-36(6)70)44(61)20-42(49)57/h7-14,17-22H,15-16,23-30H2,1-6H3,(H-,62,75,76,77) |
InChI Key |
CHMIRJMERZCBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=CC4=[O+]C5=CC(=C(C=C53)F)OC(=O)C)OC(=O)C)F)C(=O)[O-])OCCOC6=CC=CC=C6N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



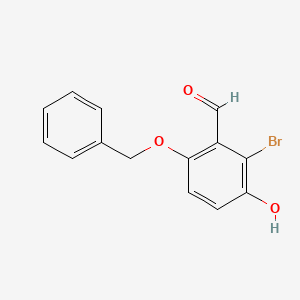
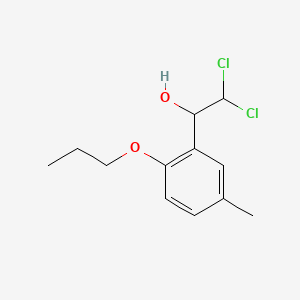


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
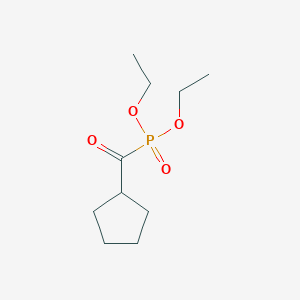
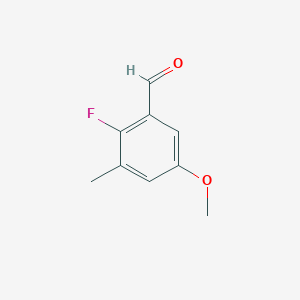
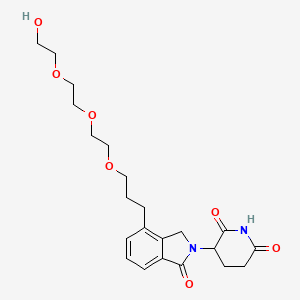

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
